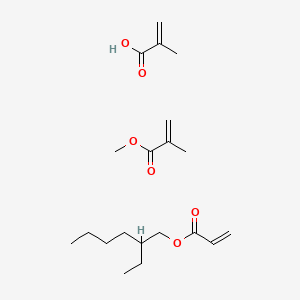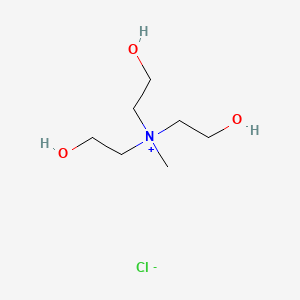
2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
Overview
Description
2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid is a complex polymer known for its versatile applications in various industries. This compound is a copolymer formed from the monomers 2-propenoic acid, 2-methyl-, 2-ethylhexyl 2-propenoate, and methyl 2-methyl-2-propenoate. It is widely used in coatings, adhesives, and other materials due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer typically involves free radical polymerization. The process begins with the monomers 2-propenoic acid, 2-methyl-, 2-ethylhexyl 2-propenoate, and methyl 2-methyl-2-propenoate. These monomers are polymerized using initiators such as peroxides or azo compounds under controlled conditions. The reaction is usually carried out at temperatures ranging from 60°C to 80°C .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The monomers are mixed with the initiator and other additives in the reactor. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent polymer quality. The resulting polymer is then purified and processed into the desired form, such as pellets or powders .
Chemical Reactions Analysis
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and medical coatings.
Industry: Widely used in coatings, adhesives, and sealants due to its excellent adhesion and durability.
Mechanism of Action
The polymer exerts its effects through various mechanisms, depending on its application. In coatings and adhesives, it forms strong intermolecular bonds with the substrate, providing excellent adhesion and durability. In drug delivery systems, the polymer matrix controls the release of the drug by diffusion or degradation .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate: Similar in structure but with different monomer composition.
2-Propenoic acid, 2-methyl-, polymer with butyl-2-propenoate: Another similar polymer with different properties due to the butyl group.
Uniqueness
The uniqueness of 2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid lies in its combination of monomers, which imparts specific properties such as flexibility, adhesion, and chemical resistance. This makes it particularly suitable for applications in coatings and adhesives where these properties are essential .
Properties
CAS No. |
25133-98-6 |
|---|---|
Molecular Formula |
C20H34O6 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C5H8O2.C4H6O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-4(2)5(6)7-3;1-3(2)4(5)6/h6,10H,3-5,7-9H2,1-2H3;1H2,2-3H3;1H2,2H3,(H,5,6) |
InChI Key |
DLHQZBOTVWOEED-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC |
Canonical SMILES |
CCCCC(CC)COC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC |
Key on ui other cas no. |
25133-98-6 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Chloro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1617767.png)







